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Thalidomide-O-acetamido-C4-Br

PROTAC Targeted Protein Degradation CRBN Ligand

Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6; molecular formula C19H20BrN3O6; MW 466.3) is a functionalized thalidomide derivative serving as an E3 ligase ligand-linker conjugate in PROTAC (PROteolysis TArgeting Chimera) technology. The compound comprises a cereblon (CRBN)-binding thalidomide moiety linked via a C4-positioned O-acetamido spacer to a terminal C4 bromoalkyl chain, providing a reactive handle for subsequent conjugation to target-protein ligands.

Molecular Formula C19H20BrN3O6
Molecular Weight 466.3 g/mol
Cat. No. B14764986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-acetamido-C4-Br
Molecular FormulaC19H20BrN3O6
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr
InChIInChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26)
InChIKeyJBNQSBLSKRJUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-acetamido-C4-Br: A C4-Substituted Thalidomide-Based PROTAC Precursor and CRBN E3 Ligase Ligand-Linker Conjugate


Thalidomide-O-acetamido-C4-Br (CAS 2940934-25-6; molecular formula C19H20BrN3O6; MW 466.3) is a functionalized thalidomide derivative serving as an E3 ligase ligand-linker conjugate in PROTAC (PROteolysis TArgeting Chimera) technology [1]. The compound comprises a cereblon (CRBN)-binding thalidomide moiety linked via a C4-positioned O-acetamido spacer to a terminal C4 bromoalkyl chain, providing a reactive handle for subsequent conjugation to target-protein ligands . As a member of the immunomodulatory imide drug (IMiD)-derived ligand class, this compound functions as a synthetic intermediate in the assembly of heterobifunctional degraders that exploit the CRL4^CRBN ubiquitin ligase complex for targeted protein degradation [2].

Why Thalidomide-O-acetamido-C4-Br Cannot Be Replaced by C5 Analogs or PEG-Only Linkers in PROTAC Development


Thalidomide-based PROTAC precursors are not functionally interchangeable due to critical differences in exit vector geometry and linker chemistry that dictate both on-target ternary complex formation and off-target neosubstrate degradation profiles. The C4 substitution pattern on the phthalimide ring, as present in Thalidomide-O-acetamido-C4-Br, projects the linker from a position that facilitates water-mediated hydrogen bonding between CRBN E377 and substrate glutamine residues, whereas C5 substitution can sterically clash with zinc-finger degrons, fundamentally altering degradation selectivity [1]. Furthermore, the acetamido-bromoalkyl architecture provides a defined alkyl spacer with a terminal bromine electrophile, enabling precise control over linker rigidity and conjugation chemistry, in contrast to flexible PEG-based linkers where length variations can inadvertently trigger GSPT1 degradation even without target engagement [2]. Substituting this specific C4-O-acetamido-C4-Br building block with C5 analogs or PEG-only constructs therefore risks compromised CRBN engagement, altered neosubstrate profiles, or unintended molecular glue activity that undermines experimental reproducibility [3].

Quantitative Evidence for Selecting Thalidomide-O-acetamido-C4-Br over Alternative PROTAC Precursors


C4 Exit Vector Enables Superior Ternary Complex Formation Compared to C5 Substitution

Thalidomide-O-acetamido-C4-Br incorporates the C4 substitution pattern that projects the linker from the phthalimide ring at an orientation favorable for ternary complex assembly. NanoBRET assays measuring ternary complex formation between ZFP91, CRBN, and imide analogues demonstrate that C4-substituted thalidomide analogs (including pomalidomide-based PROTACs) exhibit substantially higher BRET ratios compared to their C5-substituted counterparts at equimolar concentrations [1]. Structural analysis of the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) reveals that the C4 amino group makes a crucial water-mediated hydrogen bond with CRBN E377 and IKZF1 Q147, whereas modification at the C5 position would sterically bump against ZF degrons, disrupting ternary complex geometry [2].

PROTAC Targeted Protein Degradation CRBN Ligand Exit Vector

C4-Modified Thalidomide Analogs Avoid C5-Associated Off-Target Neosubstrate Degradation

Immunoblotting analysis in MM1.S multiple myeloma cells demonstrates that C4- and C5-substituted thalidomide analogs exhibit divergent off-target neosubstrate degradation profiles. While C4-amino-modified compounds (such as pomalidomide) efficiently degrade IKZF3 (Aiolos), C5-amino-modified analogs show markedly reduced degradation of zinc-finger proteins including ZFP91 and IKZF3, indicating that the substitution position fundamentally alters substrate recruitment specificity [1]. This differential selectivity stems from the distinct geometric constraints imposed by the C4 versus C5 exit vectors on ternary complex architecture, with C5 modifications potentially disrupting productive interactions with ZF degrons [2].

Neosubstrate Degradation Selectivity Off-Target Effects PROTAC

Alkyl Spacer (C4) with Acetamido Linkage Provides Defined Rigidity Superior to Flexible PEG Linkers

Thalidomide-O-acetamido-C4-Br incorporates a defined C4 alkyl spacer with an acetamido linkage, offering controlled rigidity distinct from flexible polyethylene glycol (PEG) linkers. Recent structure-activity relationship studies on thalidomide-based PROTACs demonstrate that linker composition and length critically influence degradation outcomes. Notably, a study of Retro-2-based PROTACs combining a CRBN ligand with variable-length PEG linkers revealed that molecules with 2-unit PEG linkers unexpectedly degraded the translation termination factor GSPT1 despite the linker being anchored at the C4 position of the phthalimide ring [1]. This unintended molecular glue activity was dependent on PEG linker length, highlighting that flexible PEG chains can introduce off-target degradation liabilities even with proper C4 exit vector geometry [2]. The defined alkyl spacer in Thalidomide-O-acetamido-C4-Br mitigates this risk by providing predictable, non-flexible spacing without the conformational promiscuity inherent to PEG repeats.

Linker Optimization Alkyl Spacer PEG Linker PROTAC

Terminal Bromine Enables Efficient Conjugation via Nucleophilic Substitution for PROTAC Assembly

The terminal C4 bromoalkyl group in Thalidomide-O-acetamido-C4-Br serves as a reactive electrophilic handle for nucleophilic substitution reactions with amine-, thiol-, or hydroxyl-containing target-protein ligands. This contrasts with alternative PROTAC precursors such as Thalidomide-O-acetamido-C4-amine (amine-terminated) or Thalidomide-O-acetamido-PEG-propargyl (alkyne-terminated), which require different conjugation chemistries (amide coupling or click chemistry, respectively) . The bromine functionality permits direct S_N2 displacement under mild conditions, offering synthetic flexibility and compatibility with ligands that lack orthogonal click handles. Structural confirmation by SMILES notation (O=C(COc1cccc2c1C(=O)N(C1CCC(=O)NC1=O)C2=O)NCCCCBr) verifies the presence of the terminal bromobutyl moiety [1].

Conjugation Chemistry Bromoalkyl Handle PROTAC Synthesis Ligand-Linker Conjugate

Optimal Application Scenarios for Thalidomide-O-acetamido-C4-Br in Targeted Protein Degradation Research


PROTAC Synthesis Requiring C4 Exit Vector Geometry for Target Engagement

Thalidomide-O-acetamido-C4-Br is ideally suited for constructing PROTACs targeting proteins where C4 exit vector geometry has been validated as essential for productive ternary complex formation. Structural evidence demonstrates that C4-substituted thalidomide ligands enable water-mediated hydrogen bonding with CRBN E377, whereas C5 substitution sterically clashes with zinc-finger degrons [1]. NanoBRET assays confirm approximately 5- to 7-fold higher ternary complex formation efficiency with C4-substituted PROTACs compared to C5 analogs at 1 μM [1]. Researchers developing degraders for targets where ternary complex geometry is predicted to be sensitive to linker projection angle should prioritize C4 precursors over C5 alternatives.

SAR Studies Requiring Controlled Linker Rigidity to Avoid PEG-Associated Off-Target Degradation

For structure-activity relationship (SAR) campaigns aiming to isolate target-specific degradation from linker-dependent off-target effects, Thalidomide-O-acetamido-C4-Br offers a defined alkyl spacer with predictable rigidity. Published evidence shows that PEG2-containing PROTACs anchored at the C4 position can unexpectedly degrade GSPT1 in a linker length-dependent manner, introducing confounding off-target activity [1]. The acetamido-C4-alkyl architecture in this compound minimizes conformational promiscuity, enabling cleaner interpretation of degradation SAR data and reducing the likelihood of unintended molecular glue phenotypes during lead optimization.

Conjugation of Target Ligands Lacking Click-Compatible Functional Groups

Thalidomide-O-acetamido-C4-Br provides a bromoalkyl electrophile suitable for direct nucleophilic displacement, circumventing the need for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide coupling reagents [1]. This is particularly valuable when the target-protein ligand lacks an alkyne, azide, or carboxylic acid moiety, or when CuAAC conditions risk metal contamination incompatible with downstream cellular assays. The terminal bromine enables straightforward S_N2 conjugation with amine-, thiol-, or hydroxyl-containing ligands under mild conditions, streamlining PROTAC assembly workflows.

CRBN-Dependent Degrader Development Requiring Predictable Neosubstrate Selectivity

Immunoblotting data from MM1.S multiple myeloma cells demonstrate that C4-substituted thalidomide analogs (exemplified by pomalidomide) degrade IKZF3 (Aiolos), while C5-substituted analogs (5-aminothalidomide) show minimal to no degradation of the same neosubstrate [1]. For PROTAC programs where preservation of endogenous neosubstrate levels is critical to avoid confounding biological effects, Thalidomide-O-acetamido-C4-Br provides a more extensively characterized baseline degradation profile than C5 alternatives, enabling more accurate interpretation of target-specific degradation phenotypes.

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